3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine
Description
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonyl-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4S2/c1-23-15-6-3-11(9-16(15)24-2)17-20(7-8-25-17)26(21,22)12-4-5-13(18)14(19)10-12/h3-6,9-10,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUYXTVEYXRQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.
Introduction of the Aromatic Substituents: The aromatic rings with the desired substituents (chlorine and methoxy groups) are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the thiazolidine class, characterized by a thiazolidine ring structure. Its molecular formula is with a molecular weight of approximately 368.81 g/mol. The presence of sulfonyl and methoxy groups enhances its reactivity and biological activity.
Antimicrobial Activity
Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiazolidine compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine is hypothesized to possess similar activities due to its structural motifs.
Case Studies
- Study on Sulfonamide Derivatives : A series of sulfonamide-containing compounds were evaluated for their antibacterial activity. Compounds with similar structural features to 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine showed minimum inhibitory concentrations (MICs) ranging from 0.39 to 4 μg/mL against resistant strains of S. aureus .
- Thiazolidine Derivatives : Another study synthesized thiazolidine derivatives that demonstrated effective antimicrobial action against various bacteria and fungi, suggesting that modifications in the thiazolidine structure can enhance biological activity .
Antioxidant Properties
The antioxidant potential of thiazolidine compounds has been explored due to their ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
Research Findings
- Antioxidant Activity Assessment : In vitro assays revealed that certain thiazolidine derivatives exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid . This suggests that 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine may also possess similar properties.
Antihyperglycemic Effects
Thiazolidines have been studied for their potential in managing diabetes through the modulation of glucose metabolism.
Relevant Studies
- Thiazolidinedione Analogs : Compounds related to thiazolidines have shown promise as antihyperglycemic agents by enhancing insulin sensitivity and reducing blood sugar levels in diabetic models . The structural attributes of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine may contribute to similar effects.
Summary and Future Perspectives
The compound this compound holds significant promise in medicinal chemistry due to its potential antimicrobial, antioxidant, and antihyperglycemic properties. Future research should focus on:
- In Vivo Studies : To validate the efficacy and safety of this compound in living organisms.
- Mechanistic Studies : To understand the pathways through which it exerts its biological effects.
- Structural Modifications : To optimize activity and reduce potential side effects.
Mechanism of Action
The mechanism of action of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Electronic and Bioactivity Differences
A. Sulfonyl vs. Non-Sulfonyl Analogs
- 2-(4-Bromophenyl)-3-(3,4-dichlorophenyl)sulfonyl-1,3-thiazolidine (): Structural similarity: Shares the 3-(3,4-dichlorophenyl)sulfonyl group but replaces the 3,4-dimethoxyphenyl with a 4-bromophenyl group. Methoxy groups (electron-donating) may enhance binding to aromatic receptor pockets, as seen in curcumin analogs with 3,4-dimethoxy substituents exhibiting strong antioxidant activity .
B. Thiazolidine vs. Cyclic Ketone Analogs
- (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) (): Comparison: While lacking the thiazolidine core, this compound shares the 3,4-dimethoxyphenyl group. It demonstrated potent free radical scavenging (IC₅₀ = 8.2 μM) and tyrosinase inhibition (IC₅₀ = 12.4 μM), suggesting that the dimethoxy motif is critical for antioxidant and enzyme-targeting activity. Divergence: The thiazolidine core in the target compound may confer distinct pharmacokinetic properties, such as improved metabolic stability due to sulfur-based heterocycles .
Electronic and Steric Effects
- Methoxy vs. Halogen Substituents : The 3,4-dimethoxyphenyl group in the target compound likely enhances π-π stacking interactions in biological systems compared to halogenated analogs, as evidenced by curcumin derivatives with methoxy groups showing superior ACE inhibition (e.g., compound 3d, IC₅₀ = 0.9 μM) .
Biological Activity
The compound 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine is a thiazolidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 396.27 g/mol
- LogP : 4.2 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activities of thiazolidine derivatives are diverse, with studies indicating antioxidant , antidiabetic , and anticancer properties. The specific compound in focus has shown promising results in various assays.
Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. For instance, compounds modified with specific substituents have demonstrated enhanced inhibition of lipid peroxidation, which is a marker of oxidative stress.
- Example Study : In a study assessing antioxidant activity via the TBARS assay, certain derivatives showed an EC value indicating effective inhibition of lipid peroxidation at concentrations as low as 0.565 mM .
Anticancer Activity
The anticancer potential of This compound has been evaluated against various cancer cell lines.
- Case Study Data :
These values indicate a potent cytotoxic effect compared to standard chemotherapeutic agents like doxorubicin.
The mechanism by which this thiazolidine derivative exerts its biological effects involves several pathways:
- Inhibition of Tyrosinase Activity : The compound has shown to inhibit mushroom tyrosinase with an IC value significantly lower than that of kojic acid, suggesting potential applications in skin whitening and related therapies .
- Induction of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells through the caspase pathway, which is crucial for programmed cell death .
Comparative Analysis with Related Compounds
A comparative analysis with other thiazolidine derivatives highlights the unique efficacy of this compound:
| Compound Name | Cell Line Tested | IC (µM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 | 8.16 | Strong cytotoxicity |
| Compound B | A549 | 9.9 | Moderate efficacy |
| Compound C | HCT-116 | 0.31 | Most potent among tested |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) at room temperature for 72 hours, using triethylamine (EtN) as a base. Reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, triethylammonium chloride is removed by filtration, followed by solvent evaporation and purification via column chromatography .
Q. How can purification and isolation of the compound be optimized to ensure high yield and purity?
- Methodological Answer : After synthesis, residual salts are removed via filtration, and THF is evaporated under reduced pressure. Column chromatography using silica gel with a gradient elution system (e.g., hexane/ethyl acetate) is effective for isolating the pure product. Purity is confirmed by H NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent integration and electronic environments (e.g., methoxy and sulfonyl groups) .
- X-ray Crystallography : Single-crystal diffraction (e.g., triclinic crystal system, space group ) provides bond lengths, angles, and conformational details. For example, the thiazolidine ring exhibits a puckered conformation with S–C bond lengths of 1.81–1.83 Å .
Q. What are the key structural features influencing the compound’s reactivity?
- Methodological Answer : The electron-withdrawing 3,4-dichlorophenylsulfonyl group and electron-donating 3,4-dimethoxyphenyl moiety create a polarized electronic landscape. The thiazolidine ring’s puckering (e.g., dihedral angles of 92.5°–125.2°) affects steric interactions and nucleophilic/electrophilic sites .
Advanced Research Questions
Q. How can reaction mechanisms for sulfonylation and thiazolidine ring formation be elucidated?
- Methodological Answer : Mechanistic studies require isotopic labeling (e.g., S in sulfonyl groups) and kinetic profiling. Density functional theory (DFT) calculations can model transition states, while in-situ IR spectroscopy tracks intermediate formation (e.g., sulfonic acid intermediates) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or crystallographic parameters)?
- Methodological Answer : Discrepancies may arise from conformational flexibility or solvent effects. Strategies include:
- 2D NMR (HSQC, HMBC) : To assign coupling patterns and verify connectivity.
- Variable-temperature crystallography : To assess thermal motion and disorder in crystal lattices .
- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., oxadiazole or thiadiazole derivatives) .
Q. What computational tools are recommended for predicting the compound’s electronic properties and bioactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can predict binding affinities to biological targets. Quantum mechanical calculations (Gaussian 09) assess frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer .
Q. How do substituent modifications (e.g., replacing methoxy with nitro groups) impact the compound’s physicochemical properties?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs (e.g., 3,4-dimethoxyphenyl → 4-nitrophenyl) and comparing:
- Solubility : LogP measurements via shake-flask method.
- Thermal stability : Differential scanning calorimetry (DSC).
- Electronic effects : UV-Vis spectroscopy to monitor - transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
